N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a complex organic compound featuring a fusion of several functional groups including furan, pyrazole, and morpholine. This unique arrangement endows the molecule with a wide spectrum of chemical properties and reactivity, making it a subject of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Typically, the preparation of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide begins with the synthesis of intermediate compounds.
One common route involves the synthesis of 4-(furan-2-yl)-1H-pyrazole through cyclization reactions involving furfuryl hydrazine and acetylacetone.
This intermediate is then subjected to nucleophilic substitution with an appropriate ethylating agent to introduce the ethyl group.
Subsequent coupling with morpholine-4-carboxamide is achieved under controlled temperature and pH conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial-scale synthesis may involve optimization of the reaction conditions to ensure high yield and purity.
Automation of the synthetic steps using continuous flow reactors ensures consistent production and quality control.
Purification processes like recrystallization and chromatography are employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide can undergo oxidation to form furanones under conditions involving oxidizing agents like KMnO4.
Reduction: : Pyrazole ring can be selectively reduced to its dihydropyrazole derivative using hydrogenation catalysts like Pd/C.
Substitution: : The morpholine moiety allows for substitution reactions, especially in the presence of electrophilic halides.
Common Reagents and Conditions
Oxidation: : KMnO4 or K2Cr2O7 in acidic or basic conditions.
Reduction: : H2 gas with a Pd/C catalyst.
Substitution: : Halogenating agents like NBS (N-bromosuccinimide) for bromination reactions.
Major Products Formed
Oxidation: : Corresponding furanones.
Reduction: : Dihydropyrazole derivatives.
Substitution: : Halogen-substituted morpholine derivatives.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide finds use in various scientific domains:
Chemistry
Employed as a building block in the synthesis of complex organic molecules.
Used in the study of reaction mechanisms involving heterocyclic compounds.
Biology
Investigated for its potential as a biochemical probe in enzyme studies.
Studied for its interactions with biological macromolecules.
Medicine
Explored as a lead compound in the development of pharmaceuticals targeting specific pathways.
Industry
Utilized in the development of materials with specific chemical properties.
Role in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exhibits its effects through specific interactions with molecular targets, involving key pathways:
Molecular Targets
Known to bind to certain enzymes and receptors due to its unique structure.
Morpholine ring may interact with active sites, influencing biochemical pathways.
Pathways Involved
Implicated in the modulation of signaling pathways such as the MAPK/ERK pathway.
Potential to influence oxidative stress responses and inflammatory pathways.
Comparison with Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is unique compared to similar compounds due to its structural diversity:
Similar Compounds
2-(furan-2-yl)-1H-pyrazole: Shares the core structure but lacks the morpholine carboxamide moiety.
N-ethylmorpholine: Contains the morpholine ring but differs significantly in the rest of the structure.
Furan-2-ylmethylamine: Similar furan ring structure but different substituents.
Uniqueness
Distinguished by its ability to engage in diverse chemical reactions, resulting in a wide range of products with varying properties.
Conclusion: : this compound is a fascinating compound with significant implications across several scientific disciplines. Its unique structure lends itself to extensive research and industrial applications, making it a compound of considerable interest.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-14(17-5-8-20-9-6-17)15-3-4-18-11-12(10-16-18)13-2-1-7-21-13/h1-2,7,10-11H,3-6,8-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDRRFSITNHXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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